N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
説明
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S.ClH/c23-15-5-3-8-19-20(15)25-22(31-19)27(11-4-10-26-12-9-24-14-26)21(28)18-13-29-16-6-1-2-7-17(16)30-18;/h1-3,5-9,12,14,18H,4,10-11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMHOBODSDWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CCCN3C=CN=C3)C4=NC5=C(C=CC=C5S4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure that includes an imidazole ring and a fluorobenzo[d]thiazole moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.9 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which are crucial factors in drug design and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN4O3S |
| Molecular Weight | 474.9 g/mol |
| CAS Number | 1216512-41-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access, or it could activate certain pathways leading to cellular responses. The structural characteristics suggest potential inhibition of key enzymes involved in various metabolic pathways.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including those similar to the compound , exhibit significant antitumor properties. For instance, compounds with imidazolinyl substitutions have shown enhanced antiproliferative activity against various cancer cell lines such as CCRF-CEM (leukemia) and HCC827 (lung cancer) with IC50 values indicating strong efficacy at low concentrations .
Case Study:
In vitro studies demonstrated that compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride showed promising results against human cancer cell lines. For example:
- CCRF-CEM : IC50 = 12 µM
- HCC827 : IC50 = 9.48 µM
Antiviral Activity
In addition to antitumor effects, benzothiazole derivatives have been investigated for antiviral properties. Compounds similar to the one in focus have shown activity against various RNA viruses, suggesting a broad spectrum of biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the imidazole and benzothiazole moieties significantly influence biological activity. For example:
- Fluorination : Enhances lipophilicity and potentially increases binding affinity to target enzymes.
- Imidazole Substitutions : Variations in substituents on the imidazole ring can lead to different biological profiles.
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of similar structures exhibit promising antimicrobial properties against various pathogens. For instance, compounds with imidazole and thiazole moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Research has highlighted the potential of such compounds in targeting specific cancer cell lines. For example, derivatives have been tested against estrogen receptor-positive breast cancer cells (MCF7), with some showing significant antiproliferative effects .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets:
- Binding Affinity : Computational studies using software like Schrodinger have been employed to predict how well the compound binds to specific enzymes or receptors. These studies help identify the most promising candidates for further biological evaluation .
Biochemical Probes
The compound serves as a biochemical probe in various biological pathways:
- Enzyme Inhibition : Its structure allows it to act as an inhibitor for specific enzymes involved in disease processes. This characteristic is particularly relevant in drug discovery, where understanding the mechanism of action can lead to the development of new therapeutics.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, several derivatives were synthesized and tested against bacterial strains. The results demonstrated that specific modifications to the thiazole moiety significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis .
Case Study 2: Anticancer Activity Assessment
A focused investigation on the anticancer properties of imidazole-containing compounds revealed that certain derivatives exhibited potent activity against MCF7 cells. The study utilized assays such as Sulforhodamine B to quantify cell viability post-treatment, establishing a foundation for further development of these compounds as anticancer agents .
Table of Comparative Biological Activities
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Binding Affinity |
|---|---|---|---|
| Imidazole-Thiazole Derivative | High | Moderate | Strong |
| Dihydrobenzo[b][1,4]dioxine Derivative | Moderate | High | Moderate |
| Combined Structure (Target Compound) | High | High | Very Strong |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the literature, focusing on heterocyclic cores, substituents, and physicochemical properties.
Structural Comparison of Heterocyclic Cores
Notes:
- Fluorine (target) vs. methoxy () or chlorine () substituents alter electron-withdrawing/donating effects, impacting ligand-receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Hydrochloride Salt (Target vs. ) : Both compounds utilize hydrochloride salts to enhance solubility. ’s molecular weight (463.0) is lower than the target’s estimated weight, suggesting differences in logP and bioavailability .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups () increase electron density, while fluorine (target) and chlorine () enhance electrophilicity, affecting metabolic stability .
Key Research Findings
Triazole vs. Imidazole Cores : Triazoles () exhibit tautomerism (thione vs. thiol), whereas the target’s imidazole ring remains protonated at physiological pH, enhancing solubility and target engagement .
Fluorine Substitution : The target’s 4-fluorobenzo[d]thiazol group may improve binding affinity compared to methoxy () or chlorophenyl () analogs due to stronger electronegativity .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. For example, potassium carbonate (K₂CO₃) is commonly used as a base in thioether bond formation (e.g., S-alkylation of imidazole-thiol intermediates) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane resolves structurally similar byproducts .
Q. How can spectral data discrepancies (e.g., NMR, IR) be resolved during structural characterization?
- 2D NMR (HSQC, HMBC) : Resolves overlapping proton signals in aromatic regions (e.g., distinguishing fluorobenzo[d]thiazole protons from dihydrobenzo[d]oxine) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis shows deviations due to hygroscopic hydrochloride salts .
- X-ray crystallography : Provides unambiguous structural validation if crystalline forms are obtainable .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., ATPase or kinase assays) to quantify IC₅₀ values .
- Cellular viability tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide mechanistic studies or SAR analysis?
- Density Functional Theory (DFT) : Models transition states in key reactions (e.g., cyclization steps) to predict regioselectivity .
- Molecular docking (AutoDock Vina) : Screens binding poses against protein targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
- MD simulations : Evaluates ligand-protein stability over time (e.g., using GROMACS) to refine binding hypotheses .
Q. What strategies mitigate scale-up challenges from milligram to gram-scale synthesis?
- Flow chemistry : Minimizes exothermic risks in halogenation or nitration steps .
- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time .
- Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, stoichiometry) via response surface methodology .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Orthogonal assays : Validate target engagement using thermal shift (CETSA) or cellular thermal shift assays (CETSA) .
- Meta-analysis : Pool data from independent studies to identify consensus trends (e.g., via Forest plots) .
- Off-target screening : Proteome-wide affinity profiling (e.g., using KINOMEscan) identifies unintended interactions .
Q. What advanced techniques resolve poor crystallinity for X-ray diffraction studies?
- Co-crystallization : Add co-formers (e.g., caffeine) to induce lattice formation .
- Cryo-cooling : Reduces thermal motion in crystals using liquid nitrogen streams .
- MicroED : Enables structure determination from nanocrystals (<1 µm) .
Methodological and Analytical Focus
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction design?
- Reaction modeling : Simulates mass/heat transfer in multi-step syntheses to predict optimal conditions .
- Machine learning (Chemprop) : Trains models on reaction databases to recommend solvent/base pairs for novel substrates .
Q. What analytical workflows ensure impurity profiling in final products?
Q. How are isotopic labeling (e.g., ¹⁴C, ³H) strategies implemented for metabolic studies?
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